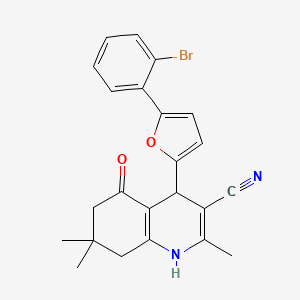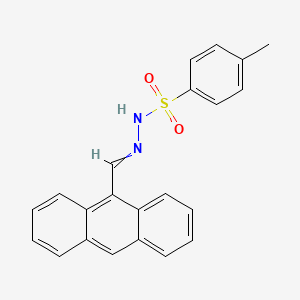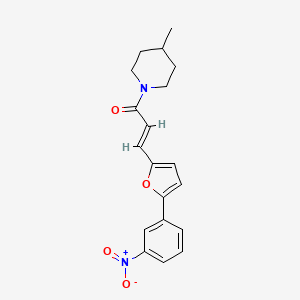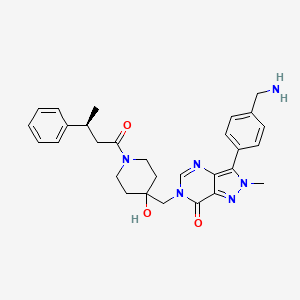
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one typically involves the reaction of p-dimethylaminobenzaldehyde with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and molecular binding.
Medicine: Investigated for its potential therapeutic properties and drug design.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Wirkmechanismus
The mechanism by which 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and other cellular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one
- This compound derivatives
- Other imine-containing compounds
Uniqueness
This compound stands out due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
64693-19-2 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
4-[4-(dimethylamino)phenyl]imino-2-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H16N2O/c1-11-10-13(6-9-15(11)18)16-12-4-7-14(8-5-12)17(2)3/h4-10H,1-3H3 |
InChI-Schlüssel |
TVFVEJDBKZLTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=C(C=C2)N(C)C)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)

